molecular formula C29H29N7O2 B608245 Jnk-IN-8 CAS No. 1410880-22-6

Jnk-IN-8

Cat. No. B608245
CAS RN: 1410880-22-6
M. Wt: 507.598
InChI Key: GJFCSAPFHAXMSF-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jnk-IN-8 is a specific inhibitor of JNK1/2/3 . It is a potent, selective, and irreversible inhibitor that inhibits the phosphorylation of c-Jun . Jnk-IN-8 forms covalent bonds with a conserved cysteine residue . Emerging studies have demonstrated that Jnk-IN-8 regulates traumatic brain injury through controlling neuronal apoptosis and inflammation .


Molecular Structure Analysis

Jnk-IN-8 has a complex molecular structure. Its molecular formula is C29H29N7O2 and its molecular weight is 507.6 g/mol . The exact molecular structure can be found in various chemical databases .


Chemical Reactions Analysis

Jnk-IN-8 forms covalent bonds with a conserved cysteine residue of JNK 1/2/3, resulting in a conformational change of the activation loop that blocks the substrate binding, thereby inhibiting the activity of JNK 1/2/3 .


Physical And Chemical Properties Analysis

Jnk-IN-8 has a molecular formula of C29H29N7O2 and a molecular weight of 507.6 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Treatment of Acute Lung Injury

Jnk-IN-8 has been found to alleviate lipopolysaccharide-induced acute lung injury. It suppresses inflammation and oxidative stress regulated by JNK/NF‑κB signaling . Jnk-IN-8 attenuates myeloperoxidase activity, malondialdehyde and superoxide dismutase content, and improves the survival rate following lethal injection of lipopolysaccharide .

Suppression of Tumor Growth in Triple-Negative Breast Cancer

Jnk-IN-8 has been shown to suppress tumor growth in triple-negative breast cancer both in vitro and in vivo . It reduces colony formation, cell viability, and organoid growth in vitro and slows patient-derived xenograft and syngeneic tumor growth in vivo .

Activation of Lysosome Biogenesis and Autophagy

Jnk-IN-8 activates TFEB- and TFE3-mediated lysosome biogenesis and autophagy . This is accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .

Inhibition of TFEB Phosphorylation

Jnk-IN-8 inhibits TFEB phosphorylation and induces nuclear translocation of unphosphorylated TFEB and TFE3 . This leads to the upregulation of lysosome biogenesis and/or autophagy markers .

Reduction of mTOR Phosphorylation

Jnk-IN-8 reduces phosphorylation of mTOR targets in a concentration-dependent manner . This is independent of JNK, as knockout of JNK1 and/or JNK2 had no impact on TFEB/TFE3 activation or mTOR inhibition by JNK-IN-8 .

Treatment of Colorectal Cancer

Jnk-IN-8 has been found to promote apoptosis and reduce clonogenic survival in human colorectal cancer organoids .

Mechanism of Action

Target of Action

Jnk-IN-8 is an irreversible inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Mode of Action

Jnk-IN-8 inhibits JNK signaling by inhibiting the phosphorylation of the JNK substrate, c-Jun . This inhibition is highly specific to JNKs . The compound forms a covalent bond with a conserved cysteine residue in the activation loop of JNKs, leading to a conformational change that prevents substrate binding .

Biochemical Pathways

The JNK pathway is activated in response to various stimuli such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . Jnk-IN-8’s inhibition of JNK signaling affects these pathways and their downstream effects. For instance, Jnk-IN-8 has been shown to activate TFEB and TFE3, master regulators of lysosome biogenesis and autophagy, via mTOR inhibition independently of JNK .

Result of Action

Jnk-IN-8 has been shown to suppress tumor growth in various cancer types, such as triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC), both in vitro and in vivo . It reduces colony formation, cell viability, and organoid growth in vitro and slows patient-derived xenograft and syngeneic tumor growth in vivo . Moreover, Jnk-IN-8 has been reported to induce lysosome biogenesis and autophagy by activating TFEB/TFE3 .

Safety and Hazards

Jnk-IN-8 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720937
Record name 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jnk-IN-8

CAS RN

1410880-22-6
Record name 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does JNK-IN-8 interact with its target, JNK?

A: JNK-IN-8 is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116) located within the ATP-binding pocket of JNK. [, , , , , , , , ] This irreversible binding distinguishes it from reversible JNK inhibitors like SP600125, which demonstrates lower selectivity for JNK. [, ]

Q2: What are the downstream consequences of JNK-IN-8-mediated JNK inhibition?

A2: JNK inhibition by JNK-IN-8 leads to various downstream effects depending on the cell type and context. These include:

  • Reduced Cell Proliferation and Increased Apoptosis: Observed in various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and melanoma. [, , , , , , , , , , , , , , , , ]
  • Activation of Lysosome Biogenesis and Autophagy: JNK-IN-8 induces lysosome biogenesis and autophagy in TNBC cells by inhibiting mTOR signaling and activating the transcription factors TFEB and TFE3. [, ]
  • Suppression of Inflammation and Oxidative Stress: JNK-IN-8 reduces inflammatory cytokine production and oxidative stress in models of acute lung injury and ischemic stroke. [, ]
  • Modulation of Immune Cell Infiltration: Treatment with JNK-IN-8 reduced tumor-infiltrating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing CD8+ T cell infiltration in a TNBC mouse model. [] This suggests potential for enhancing immune checkpoint inhibitor efficacy.

Q3: Does JNK-IN-8 inhibit all JNK isoforms equally?

A: While JNK-IN-8 can bind to all three JNK genes (JNK1, JNK2, and JNK3), studies suggest distinct roles for each isoform in certain cancers, implying potential benefit for isoform-selective inhibitors. [, ] For example, JNK1 appears crucial in UV-induced apoptosis in skin cancer, while JNK2 promotes melanoma cell proliferation and invasiveness. [, ]

Q4: What is the molecular formula and weight of JNK-IN-8?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data for JNK-IN-8.

Q5: What is known about the stability of JNK-IN-8 under various conditions?

A5: The research abstracts provide limited information regarding JNK-IN-8's stability under different conditions. Further research is necessary to determine its stability profile and develop appropriate formulation strategies for improved stability, solubility, and bioavailability.

Q6: What is known about the pharmacokinetics and pharmacodynamics of JNK-IN-8?

A: Although specific details regarding absorption, distribution, metabolism, and excretion (ADME) are limited within the provided research, JNK-IN-8 demonstrates in vivo efficacy in preclinical models. It significantly inhibited tumor growth in TNBC xenograft models [, ] and prolonged survival in mice with BCR-ABL-induced B-ALL when combined with dasatinib. [] It also alleviated lipopolysaccharide-induced acute lung injury and improved functional recovery in ischemic stroke models. [, ]

Q7: Are there any known resistance mechanisms to JNK-IN-8?

A: One study identified that bypass of JNK-IN-8-mediated JNK inhibition by expressing a JNK2 mutant (JNK2C116S) led to enhanced tumor growth in a melanoma model, suggesting a potential resistance mechanism. [] This highlights the need for understanding resistance mechanisms and exploring combination therapies.

Q8: Have any biomarkers been identified for predicting JNK-IN-8 efficacy or monitoring treatment response?

A: One study identified a JNK-active TNBC cluster associated with an immunosuppressive TME, suggesting that JNK pathway activation and associated biomarkers could predict response to JNK-targeted therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.